![molecular formula C17H12N2 B1321052 2-甲基二苯并[F,H]喹喔啉 CAS No. 536753-86-3](/img/structure/B1321052.png)

2-甲基二苯并[F,H]喹喔啉

描述

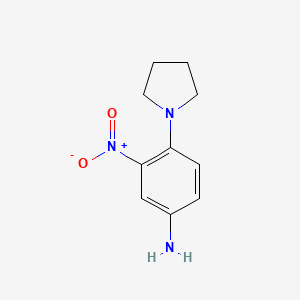

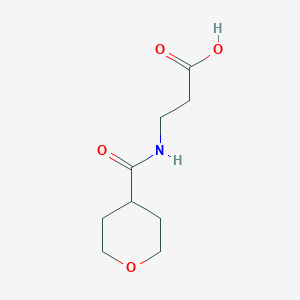

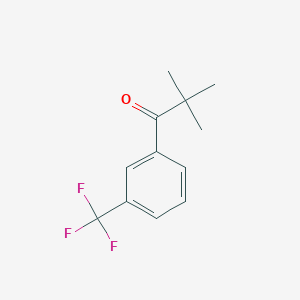

2-Methyldibenzo[F,H]quinoxaline is a chemical compound with the molecular formula C17H12N2 . It is also known by other synonyms such as 2-Methyl-dibenzo[f,h]chinoxalin and 3-methylphenanthro[9,10-b]pyrazine . The compound is part of the quinoxaline family, which is a heterocyclic compound containing a benzene ring and a pyrazine ring .

Synthesis Analysis

Quinoxaline derivatives, including 2-Methyldibenzo[F,H]quinoxaline, can be synthesized using various methods . One approach involves environmentally benign methods, focusing on the use of aldehydes, benzimidazoles, heterocyclic compounds, and orthophenylenediamine . Another method involves a nickel-catalyzed synthesis of quinoline and quinoxaline via double dehydrogenative coupling .

Molecular Structure Analysis

The molecular structure of 2-Methyldibenzo[F,H]quinoxaline consists of 17 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of the molecule is InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)17 (16)19-11/h2-10H,1H3 . The Canonical SMILES representation is CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1 .

Physical And Chemical Properties Analysis

2-Methyldibenzo[F,H]quinoxaline has a molecular weight of 244.29 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 25.8 Ų . .

科学研究应用

Organic Light-Emitting Diodes (OLEDs)

2-Methyldibenzo[F,H]quinoxaline: is utilized in OLED technology, particularly as a ligand in red phosphorescent emitters like Ir(MDQ)2(acac) . These emitters are crucial for achieving high-efficiency and bright displays. The compound’s ability to coordinate with iridium centers allows for efficient electroluminescence, making it a valuable component in the development of OLED screens used in televisions, smartphones, and other display technologies.

Charge Carrier Storage

Studies have shown that 2-Methyldibenzo[F,H]quinoxaline derivatives can play a role in the storage of charge carriers in OLEDs . This property is significant for improving the efficiency and lifespan of OLED devices. By understanding the mechanisms of charge storage and release, researchers can design better performing OLEDs with longer operational stability.

Electronics

In the field of electronics, 2-Methyldibenzo[F,H]quinoxaline is involved in the synthesis of materials like Ir(MDQ)2(acac) , which are used as dopants in electronic devices . These materials contribute to the development of components with improved electronic properties, such as enhanced conductivity and stability, which are essential for the advancement of electronic circuits and devices.

Photophysics

The photophysical properties of 2-Methyldibenzo[F,H]quinoxaline make it an interesting subject for research in understanding light-matter interactions . Its study can lead to insights into the design of new photonic materials and devices, including sensors and light-harvesting systems.

Energy Storage

Compounds containing 2-Methyldibenzo[F,H]quinoxaline are being explored for their potential applications in energy storage systems . Their ability to participate in redox reactions could be harnessed in the development of more efficient batteries and supercapacitors.

Medical Imaging

While direct applications of 2-Methyldibenzo[F,H]quinoxaline in medical imaging are not well-documented, the compound’s derivatives, particularly those involving iridium complexes, may have potential uses in imaging technologies due to their luminescent properties . Further research could explore the use of these compounds as contrast agents or in the development of novel imaging techniques.

Chemical Synthesis

2-Methyldibenzo[F,H]quinoxaline: serves as a building block in chemical synthesis, contributing to the creation of various complex molecules . Its incorporation into larger structures can lead to new compounds with desirable properties for pharmaceuticals, agrochemicals, and other applications.

Sensor Technology

The electronic and photophysical characteristics of 2-Methyldibenzo[F,H]quinoxaline -based materials suggest potential applications in sensor technology . These materials could be used to develop sensors that detect environmental changes, chemical substances, or biological markers with high sensitivity and selectivity.

作用机制

Target of Action

The primary target of 2-Methyldibenzo[F,H]quinoxaline is the iridium metal center in organic light-emitting diodes (OLEDs). The compound coordinates with the iridium metal center via the formation of Ir-N and Ir-C bonds .

Mode of Action

2-Methyldibenzo[F,H]quinoxaline interacts with its target by coordinating with the iridium metal center. This interaction is facilitated through the formation of Ir-N and Ir-C bonds . This coordination allows 2-Methyldibenzo[F,H]quinoxaline to function as an effective phosphorescent emitter in OLEDs .

Biochemical Pathways

The biochemical pathway affected by 2-Methyldibenzo[F,H]quinoxaline involves the emission of light in OLEDs. The compound’s interaction with the iridium metal center results in the emission of bright and efficient orange-red light, with a maximum emission of 600-614 nm . This process significantly enhances the brightness and efficiency of OLEDs .

Pharmacokinetics

The compound’s ability to coordinate with the iridium metal center and emit light effectively contributes to its bioavailability in the context of OLED operation .

Result of Action

The molecular and cellular effects of 2-Methyldibenzo[F,H]quinoxaline’s action are manifested in the enhanced performance of OLEDs. Devices that incorporate 2-Methyldibenzo[F,H]quinoxaline as an emitting layer material demonstrate great brightness and exceedingly high external quantum, current, and power efficiencies .

属性

IUPAC Name |

3-methylphenanthro[9,10-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPGBPKLXYETTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C3=CC=CC=C3C4=CC=CC=C4C2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609478 | |

| Record name | 2-Methyldibenzo[f,h]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

536753-86-3 | |

| Record name | 2-Methyldibenzo[f,h]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)

![1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320972.png)

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)